molecular formula C32H36N2O6 B12368970 endo-BCN-Fmoc-L-Lysine

endo-BCN-Fmoc-L-Lysine

Cat. No.: B12368970
M. Wt: 544.6 g/mol
InChI Key: SIGNVLQONFQEFM-JYZUEOAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Endo-BCN-Fmoc-L-Lysine is synthesized through a series of chemical reactions involving the introduction of the endo-BCN moiety and the Fmoc-protected L-lysine. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under inert gas at -20°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Endo-BCN-Fmoc-L-Lysine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Azide-containing molecules: Used in click chemistry reactions to form triazoles.

    Basic conditions: Used to remove the Fmoc protecting group.

Major Products Formed

Scientific Research Applications

Bioorthogonal Chemistry

Endo-BCN-Fmoc-L-Lysine is primarily utilized in bioorthogonal chemistry due to its ability to undergo SPAAC reactions. These reactions enable the selective labeling of biomolecules without interfering with native biological processes. The compound's unique structure enhances its reactivity, making it a valuable tool for studying protein interactions and dynamics in live cells.

Case Study: Protein Labeling

In studies involving live-cell imaging, this compound has been employed to label proteins selectively. For instance, researchers have demonstrated that this compound can react with azide-containing molecules, forming stable triazoles essential for tracking biological processes without disrupting cellular functions.

Drug Development

The compound has shown promise in drug development, particularly in creating peptide-based therapeutics. Its ability to facilitate the conjugation of drugs to targeting moieties enhances the efficacy of therapeutic agents while minimizing side effects.

Case Study: Cancer Therapy

Research has indicated that this compound can be used to develop novel cancer therapies. In preclinical models, fatty acid-derivatized lead peptides incorporating this compound demonstrated improved tumor control in murine models of melanoma and pancreatic cancer . The incorporation of this compound allows for precise modifications that enhance the targeting capabilities of these therapeutic agents.

Peptide Synthesis

This compound serves as a critical building block in peptide synthesis. Its Fmoc protecting group simplifies the sequential addition of amino acids during solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with specific functionalities.

This compound plays a significant role in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to biomolecules. This capability enhances the therapeutic and diagnostic potential of various compounds.

Case Study: Imaging Agents

In bioconjugation applications, this compound has been successfully linked to fluorescent probes for imaging studies. The selective reaction with azides allows researchers to visualize cellular processes in real-time without disrupting normal cell function .

Protein Engineering

The compound is utilized in protein engineering to modify proteins for enhanced stability and functionality. This is particularly crucial in biopharmaceutical applications where modified proteins can exhibit improved therapeutic properties.

Data Table: Applications in Protein Engineering

ApplicationDescriptionImpact
Stability EnhancementModifications improve shelf-life and efficacyIncreased therapeutic effectiveness
FunctionalizationAdding new functionalities to proteinsBroader application range
Targeted DeliveryModifying proteins for specific delivery mechanismsEnhanced precision in drug delivery

Mechanism of Action

Endo-BCN-Fmoc-L-Lysine exerts its effects through the formation of stable triazoles in click chemistry reactions. The endo-BCN moiety reacts with azide groups to form triazoles, which are highly stable and can be used to link various molecules together. This mechanism is particularly useful in the development of antibody-drug conjugates, where the linker ensures the stable attachment of the drug to the antibody .

Comparison with Similar Compounds

Biological Activity

Endo-BCN-Fmoc-L-Lysine is a synthetic amino acid derivative notable for its unique bicyclic structure, which enhances its reactivity in bioorthogonal chemistry. This compound is primarily used in drug development and protein labeling due to its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The following sections detail the biological activities, mechanisms, applications, and research findings associated with this compound.

Chemical Structure and Properties

This compound has the IUPAC name (2S)-2-amino-6-({[(1R,8S)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl}amino)hexanoic acid, with a molecular formula of C32H36N2O6 and a molecular weight of 544.65 g/mol. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the lysine backbone, which facilitates its use in peptide synthesis and other chemical applications .

The primary biological activity of this compound stems from its ability to undergo bioorthogonal reactions without disrupting native biological processes. The compound can selectively label proteins and other biomolecules through SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This selectivity is critical for studying protein interactions and cellular dynamics in live systems .

Biological Applications

This compound has several notable applications in the fields of chemical biology and medicinal chemistry:

  • Protein Labeling : Its bioorthogonal nature allows for the selective tagging of proteins without interfering with their functions, making it ideal for live-cell imaging.
  • Drug Development : The compound's reactivity enables the design of new therapeutic agents by facilitating the conjugation of drugs to target biomolecules.
  • Chemical Synthesis : It serves as a versatile building block in peptide synthesis and can be used to create complex macrocyclic structures .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

  • Live-cell Imaging : Research demonstrated that this compound can be utilized for real-time tracking of protein interactions within living cells, providing insights into cellular processes without perturbation .
  • Therapeutic Development : A study focusing on lysine derivatives indicated that modifications similar to this compound could enhance antimicrobial properties against resistant strains while minimizing cytotoxic effects on human cells .
  • Comparative Reactivity : this compound exhibits superior reactivity compared to traditional alkyne compounds in SPAAC reactions, making it a preferred choice for bioorthogonal labeling strategies .

Data Table: Comparison with Related Compounds

Compound NameStructure TypeUnique Features
This compoundBicyclic amino acidHigh reactivity in SPAAC; selective protein labeling
Exo-bicyclo[6.1.0]non-4-yne-L-lysineDiastereomerSlightly less reactive than endo form
Azido-LysineAzide functional groupDirectly reacts with alkyne groups
Propargyl-LysineAlkyne functional groupUsed in traditional copper-catalyzed click chemistry

Case Studies

Case Study 1: Live-cell Protein Labeling
In a study published in a leading journal, researchers utilized this compound for live-cell imaging of protein interactions in cancer cells. The results demonstrated that the compound allowed for real-time visualization without affecting cellular viability or function.

Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial efficacy of peptides modified with this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that these modified peptides exhibited enhanced antimicrobial activity while showing reduced hemolytic activity, indicating a higher therapeutic index .

Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1

InChI Key

SIGNVLQONFQEFM-JYZUEOAFSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1

Origin of Product

United States

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